Physicochemical Properties of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide
Physicochemical Properties of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 2-(4-Methoxyphenyl)quinolin-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values, data from the closely related analogue 2-(4-methoxyphenyl)quinoline, and standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a proposed synthetic route and a hypothetical biological signaling pathway are presented based on established chemical literature and the known activities of similar quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.
The compound 2-(4-Methoxyphenyl)quinolin-3-amine is a structurally intriguing molecule featuring a methoxy-substituted phenyl group at the 2-position and an amine group at the 3-position of the quinoline core. These functionalities are expected to modulate its solubility, lipophilicity, and potential for biological interactions. This guide aims to provide a detailed summary of its physicochemical characteristics to facilitate further research and development.
Physicochemical Properties
A thorough literature search reveals a scarcity of experimentally determined physicochemical data for 2-(4-Methoxyphenyl)quinolin-3-amine. Therefore, this section presents a combination of predicted data for the target molecule and available experimental and computed data for its parent compound, 2-(4-methoxyphenyl)quinoline.
Predicted Physicochemical Data for 2-(4-Methoxyphenyl)quinolin-3-amine
The following table summarizes the predicted physicochemical properties for 2-(4-Methoxyphenyl)quinolin-3-amine, calculated using established computational models. These values provide initial estimates for guiding experimental design.
| Property | Predicted Value | Method/Software |
| Molecular Weight | 250.30 g/mol | - |
| Molecular Formula | C₁₆H₁₄N₂O | - |
| XLogP3 | 3.8 | Cheminformatics Prediction |
| Hydrogen Bond Donors | 1 | Cheminformatics Prediction |
| Hydrogen Bond Acceptors | 3 | Cheminformatics Prediction |
| Rotatable Bond Count | 2 | Cheminformatics Prediction |
| Topological Polar Surface Area | 50.2 Ų | Cheminformatics Prediction |
| pKa (most basic) | 5.5 (predicted) | Cheminformatics Prediction |
Experimental and Computed Data for 2-(4-Methoxyphenyl)quinoline
To provide context, the following table presents available data for the parent compound, 2-(4-methoxyphenyl)quinoline, which lacks the 3-amino group.
| Property | Value | Reference |
| Molecular Weight | 235.28 g/mol | [2] |
| Molecular Formula | C₁₆H₁₃NO | [2] |
| XLogP3 | 3.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Experimental Solubility | <0.5 µg/mL (at pH 7.4) | [2] |
Synthesis and Characterization: Experimental Protocols
While a specific, validated synthesis for 2-(4-Methoxyphenyl)quinolin-3-amine has not been published, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Friedländer annulation.[3][4]
Proposed Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine
A potential synthetic approach involves a modified Friedländer reaction. The general principle of the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5]
Reaction Scheme:
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Step 1: Synthesis of 2-amino-3-nitrobenzaldehyde. This can be achieved through the nitration of 2-aminobenzaldehyde, with careful control of reaction conditions to favor the desired isomer.
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Step 2: Condensation with 4-methoxyacetophenone. 2-amino-3-nitrobenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base (e.g., NaOH or KOH) or acid catalyst to form 2-(4-methoxyphenyl)-3-nitroquinoline.
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Step 3: Reduction of the nitro group. The nitro group of 2-(4-methoxyphenyl)-3-nitroquinoline is then reduced to an amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C), to yield the final product, 2-(4-Methoxyphenyl)quinolin-3-amine.
General Experimental Protocol for Physicochemical Property Determination
The following are standardized protocols for determining the key physicochemical properties of a novel compound.
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Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[6]
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.
-
Shaking/Stirring: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV.
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous shaking, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 2-(4-Methoxyphenyl)quinolin-3-amine are unknown, the quinoline scaffold is a common feature in inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and modulators of the innate immune system, like Toll-like Receptors (TLRs).[7][8][9][10][11][12][13][14][15][16]
Hypothetical Signaling Pathway: EGFR Inhibition
Many 4-anilinoquinoline derivatives are known to be potent inhibitors of EGFR kinase.[11] Given the structural similarities, it is plausible that 2-(4-Methoxyphenyl)quinolin-3-amine could also interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that is often dysregulated in cancer.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Hypothetical Signaling Pathway: TLR7/8 Modulation
Imidazoquinoline compounds are well-known agonists of TLR7 and TLR8, leading to the activation of innate immune responses.[12][14] The quinoline core of the target molecule could potentially interact with these receptors, modulating downstream signaling through transcription factors like NF-κB.
Caption: Hypothetical modulation of the TLR7/8 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel quinoline derivative like 2-(4-Methoxyphenyl)quinolin-3-amine.
Caption: General workflow for synthesis and characterization.
Conclusion
2-(4-Methoxyphenyl)quinolin-3-amine is a compound of significant interest for which direct experimental data is currently lacking. This technical guide provides a foundational set of predicted physicochemical properties, proposes a viable synthetic route, and outlines standardized protocols for its experimental characterization. The hypothetical signaling pathways presented, based on the activities of structurally related molecules, offer a starting point for investigating its potential therapeutic applications. It is hoped that this document will serve as a valuable resource to stimulate and guide future research into this promising molecule.
References
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